Product packaging for Benzyl (2-formylphenyl)carbamate(Cat. No.:CAS No. 127506-06-3)

Benzyl (2-formylphenyl)carbamate

Cat. No.: B165318
CAS No.: 127506-06-3
M. Wt: 255.27 g/mol
InChI Key: JABABUPJKIXZCW-UHFFFAOYSA-N
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Description

Contextualization within Ortho-Substituted Arylcarbamate Chemistry

The chemistry of ortho-substituted arylcarbamates is a cornerstone of modern synthetic strategies, particularly due to the directing effect of the carbamate (B1207046) group in electrophilic aromatic substitution and ortho-metalation reactions. The carbamate group, especially the N,N-diethyl-O-carbamate, is recognized as one of the most powerful directed metalation groups (DMGs). nih.govacs.org This allows for the regioselective introduction of electrophiles at the position ortho to the carbamate.

In the case of Benzyl (B1604629) (2-formylphenyl)carbamate, the carbamate functionality is positioned to influence reactions on the aromatic ring. While the primary focus of its utility often lies in the reactivity of the aldehyde and the N-H of the carbamate, the principles of ortho-substituted arylcarbamate chemistry provide a framework for understanding its electronic properties and potential for further aromatic substitution reactions. The interplay between the electron-withdrawing aldehyde and the directing carbamate group creates a unique electronic environment on the aromatic ring.

Strategic Importance of Integrated Aldehyde and Carbamate Functionalities in Organic Synthesis

The strategic significance of Benzyl (2-formylphenyl)carbamate stems from the synthetically versatile aldehyde and carbamate functionalities being present in a 1,2-relationship on an aromatic scaffold. This arrangement allows for a multitude of intramolecular and intermolecular reactions to construct complex heterocyclic systems.

The aldehyde group is a versatile functional handle that can participate in a wide range of transformations, including:

Nucleophilic additions: Reactions with organometallic reagents, cyanides, and other nucleophiles.

Reductions: To form the corresponding alcohol.

Oxidations: To yield the carboxylic acid.

Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. mdpi.com

Wittig and related olefination reactions: To form alkenes.

The carbamate group, specifically the benzyl carbamate (Cbz or Z group), is a widely used protecting group for amines. wikipedia.orgchemicalbook.com Its key advantages include its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation or treatment with Lewis acids. wikipedia.org The N-H proton of the carbamate can also be deprotonated to form a nucleophilic nitrogen species.

The proximity of the aldehyde and carbamate groups in this compound facilitates intramolecular cyclization reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocycles. This strategic placement is crucial for the construction of quinazolines, benzodiazepines, and other fused ring systems of medicinal and material importance.

Overview of Academic Research Endeavors Related to the Compound

Academic research has leveraged the unique reactivity of this compound for the synthesis of various target molecules. For instance, it has been utilized as a key starting material in the synthesis of quinazolinone alkaloids and other biologically active heterocycles.

Research has demonstrated its utility in condensation reactions. For example, the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) has been studied in detail, showcasing the reactivity of the carbamate in forming new C-N bonds. mdpi.com

The crystal structure of this compound has been determined, revealing an intramolecular hydrogen bond between the carbamate N-H and the formyl oxygen atom. iucr.org This intramolecular interaction influences the conformation of the molecule and highlights the close proximity of the two functional groups.

Furthermore, the broader field of ortho-substituted arylcarbamates continues to be an active area of research, with ongoing efforts to develop new directed metalation strategies and to apply these methods to the synthesis of complex natural products and pharmaceuticals. nih.govacs.orgacs.org The principles established in these studies are directly applicable to understanding and exploiting the synthetic potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B165318 Benzyl (2-formylphenyl)carbamate CAS No. 127506-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABABUPJKIXZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561466
Record name Benzyl (2-formylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127506-06-3
Record name Phenylmethyl N-(2-formylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127506-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Formylphenyl Carbamate and Its Analogs

Established Synthetic Routes and Optimizations

The most common synthetic approaches to benzyl (B1604629) (2-formylphenyl)carbamate involve either starting with a pre-functionalized aldehyde or introducing the formyl group onto a carbamate-protected aniline (B41778) scaffold.

A direct and widely used method for the synthesis of benzyl (2-formylphenyl)carbamate involves the N-protection of 2-aminobenzaldehyde (B1207257) (anthranil aldehyde). researchgate.net This approach leverages the nucleophilicity of the amino group, which reacts with a suitable benzylating agent to form the stable carbamate (B1207046) linkage.

A typical procedure involves dissolving 2-aminobenzaldehyde in a suitable solvent and treating it with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov Research has demonstrated the successful synthesis of this compound on a 15.0 mmol scale using this method. researchgate.net The resulting compound serves as a key precursor for the synthesis of N-alkyl-3,1-benzoxazin-2-one derivatives, highlighting its utility as a stable, handle-equipped building block. rsc.orgrsc.org

The formation of the carbamate bond is a cornerstone of this synthetic strategy. Benzyl chloroformate is the most common reagent for introducing the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.com The reaction is an acyl substitution where the amine nitrogen of an aniline derivative attacks the electrophilic carbonyl carbon of benzyl chloroformate. nih.gov

The reaction conditions are generally mild and can be adapted for various substrates. For instance, the synthesis of benzyl N-(4-pyridyl)carbamate is achieved by reacting 4-aminopyridine (B3432731) with benzyl chloroformate in tetrahydrofuran (B95107) (THF) using triethylamine (B128534) as a base in an ice bath. nih.gov A similar procedure is employed for synthesizing benzyl N-(3-chloro-4-fluorophenyl)carbamate, where 3-chloro-4-fluoroaniline (B193440) is treated with benzyl chloroformate in an acetone-water mixture with sodium bicarbonate as the base at 0°C. scienceopen.com These examples demonstrate the versatility of benzyl chloroformate for protecting various aromatic amines. The general mechanism involves the amine acting as a nucleophile, attacking the chloroformate, followed by the elimination of a chloride ion. wikipedia.org

Table 1: Representative Conditions for Carbamate Formation with Benzyl Chloroformate

Amine Substrate Base Solvent Temperature Yield Reference
3-chloro-4-fluoroaniline Sodium Bicarbonate Acetone/Water 0°C Not specified scienceopen.com
4-aminopyridine Triethylamine Tetrahydrofuran Ice Bath Not specified nih.gov
Glycine Sodium Hydroxide Toluene/Water Ice Bath Not specified orgsyn.org
Ammonia Ammonium Hydroxide Water Room Temp 91-94% orgsyn.org

An alternative synthetic route involves the formylation of a pre-existing benzyl phenylcarbamate. wikipedia.org This strategy requires a regioselective method to introduce a formyl group (-CH=O) onto the aromatic ring, specifically at the ortho position to the carbamate. wikipedia.org The carbamate group is an ortho-, para-directing group in electrophilic aromatic substitution, making this approach chemically feasible.

Several classical formylation reactions could potentially be applied, although challenges in achieving high ortho-selectivity may arise. wikipedia.org The choice of formylating agent is critical for the success of this reaction. wikipedia.org

Table 2: Common Aromatic Formylation Reactions

Reaction Name Formylating Agent(s) Description Reference
Gattermann-Koch Reaction Carbon Monoxide, HCl, AlCl₃/CuCl Used for formylating simple aromatic hydrocarbons like benzene (B151609) and toluene. wikipedia.org
Vilsmeier-Haack Reaction Dimethylformamide (DMF), POCl₃ Effective for activated aromatic compounds like anilines and phenols. wikipedia.org
Duff Reaction Hexamethylenetetramine (HMTA) Formylation of phenols. wikipedia.org
Gattermann Reaction HCN, HCl Uses cyanides to introduce the formyl group. wikipedia.org

Multicomponent and Cascade Synthesis Protocols for Derivatives

This compound is a valuable substrate for multicomponent and cascade reactions, which allow for the rapid construction of complex molecular architectures. rsc.org These reactions are highly step-economical, often forming multiple chemical bonds in a single operational step. rsc.org

For example, carbamate-protected anthranil (B1196931) aldehydes, including this compound, are used in a one-step alkylation/alkoxy rearrangement reaction to produce N-alkyl-3,1-benzoxazin-2-one derivatives. rsc.orgrsc.org This process involves the formation of three new carbon-heteroatom bonds and one ring in a single synthetic operation. rsc.org Similarly, derivatives of the core structure, such as 2-(phenylethynyl)benzaldehyde, participate in multicomponent reactions with amines and phosphine (B1218219) oxides to selectively yield phosphinoyl-functionalized isoquinolines and isoindolines, demonstrating the synthetic versatility of the 2-formylphenyl scaffold. rsc.org

Protecting Group Chemistry in this compound Synthesis

In the context of organic synthesis, the benzyloxycarbonyl (Cbz or Z) group of this compound functions as a protecting group for the amine. masterorganicchemistry.comchem-station.com Protecting groups are essential in multi-step synthesis to mask the reactivity of a specific functional group while chemical transformations are carried out elsewhere in the molecule. researchgate.net

The Cbz group is a carbamate, which effectively reduces the basicity and nucleophilicity of the amine by delocalizing the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl. chem-station.com This protection is crucial when performing reactions on the aldehyde moiety of this compound to prevent unwanted side reactions involving the amine. The Cbz group is valued for its stability under a variety of conditions and can be selectively removed when its protective function is no longer needed. masterorganicchemistry.comorganic-chemistry.org A standard method for deprotection is catalytic hydrogenation (e.g., using H₂ with a Palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.com

Table 3: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Installation Reagent Deprotection Conditions Reference
t-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA) masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) masterorganicchemistry.com
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comorganic-chemistry.org

Scalable Synthetic Approaches for Research Applications

For this compound to be a practical intermediate in research, its synthesis must be scalable. The preparation from 2-aminobenzaldehyde and benzyl chloroformate has been successfully conducted on a multigram scale, indicating its suitability for generating research quantities. researchgate.netorgsyn.org The stability of phenylcarbamates contributes to their utility in preparing synthons on a larger scale. acs.org

Key factors for a scalable synthesis include the availability and cost of starting materials, the efficiency of the reaction, and the ease of product purification. The reaction of anilines with benzyl chloroformate is generally high-yielding and utilizes common laboratory reagents and conditions. scienceopen.comorgsyn.org Purification is often achieved through straightforward extraction and crystallization. nih.govorgsyn.org Furthermore, scalable protocols for the deprotection of the Cbz group have also been developed, ensuring that subsequent synthetic steps can also be performed on a larger scale. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of Benzyl 2 Formylphenyl Carbamate

Aldehyde Group Reactivity and Functionalization

The aldehyde group in benzyl (B1604629) (2-formylphenyl)carbamate is a key site for chemical modifications, readily undergoing reactions typical of aromatic aldehydes.

Nucleophilic Additions to the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comchadsprep.com This fundamental reaction, known as nucleophilic addition, transforms the trigonal planar aldehyde into a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction is dependent on the nature of the nucleophile. For instance, the addition of strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) or hydride sources (e.g., sodium borohydride (B1222165) or lithium aluminum hydride) is generally irreversible and, after a protonation step, leads to the formation of secondary alcohols. youtube.comyoutube.com

Conversely, the addition of weaker nucleophiles, such as water or alcohols, is often reversible. masterorganicchemistry.com The stability of the resulting tetrahedral intermediate and the reaction conditions play a crucial role in determining the position of the equilibrium. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition to Aldehydes

NucleophileReagent Example(s)Product Type
HydrideSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Primary or Secondary Alcohol
OrganometallicGrignard reagents (R-MgX), Organolithium reagents (R-Li)Secondary or Tertiary Alcohol
CyanideHydrogen cyanide (HCN), Sodium cyanide (NaCN)Cyanohydrin
AminesPrimary amines (R-NH₂)Imine (Schiff base)
AlcoholsMethanol (CH₃OH), Ethanol (C₂H₅OH)Hemiacetal, Acetal

Imine Formation and Subsequent Condensation Reactions

The reaction of the aldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comkhanacademy.org This condensation reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. khanacademy.org The formation of imines is a reversible process and is often catalyzed by acid. redalyc.org

The resulting imines are themselves versatile intermediates. The imine nitrogen can act as a nucleophile, and the imine carbon can be attacked by nucleophiles. These reactive sites allow for a host of subsequent condensation reactions, leading to the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net For example, intramolecular reactions involving the newly formed imine and another functional group within the molecule can lead to the formation of cyclic structures.

Oxidation of the Aldehyde Moiety

The aldehyde group of benzyl (2-formylphenyl)carbamate can be oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, a Friedel-Crafts acylation followed by a two-step sequence involving a Claisen condensation with diethyl oxalate (B1200264) and subsequent oxidative cleavage with potassium peroxymonosulfate (B1194676) can convert an appropriate precursor to a carboxylic acid. nih.gov

Cycloaddition and Related Reactions Involving the Formyl Group

While less common for simple aldehydes, the formyl group can participate in cycloaddition reactions, particularly when activated or as part of a larger conjugated system. wikipedia.orglibretexts.org These reactions, such as the Diels-Alder reaction, involve the concerted formation of a cyclic product from two or more unsaturated molecules. libretexts.orglibretexts.org For instance, a [4+2] cycloaddition can occur between a diene and the aldehyde acting as a dienophile, leading to a six-membered ring. libretexts.org The efficiency and stereochemical outcome of such reactions are governed by the electronic properties and steric hindrance of the reacting partners. nih.gov

Carbamate (B1207046) Group Reactivity and Modifications

The carbamate functional group also offers opportunities for further chemical modification, primarily centered around the nitrogen atom.

N-Alkylation and Derivatization Strategies

The nitrogen atom of the carbamate group in this compound can be alkylated. rsc.orgresearchgate.net For example, an attempt to introduce a prenyl group onto this compound using prenyl bromide under basic conditions (NaH/DMF) did not yield the expected N-alkylated product directly. rsc.org Instead, a deprotected alkylation product and a benzoxazinone (B8607429) derivative were formed. rsc.org This outcome suggests a plausible reaction mechanism where the carbamate first undergoes N-alkylation, followed by basic conditions causing partial decomposition of the carbamate group and subsequent intramolecular cyclization. rsc.org

The Mitsunobu reaction provides another route for N-alkylation. Symmetrically substituted N,N'-acetamidines have been successfully alkylated under these conditions. arkat-usa.org This method has also been applied to the alkylation of N-monosubstituted arylsulfonamides. arkat-usa.org

Intramolecular Rearrangements and Cyclizations of the Carbamate Linkage

The carbamate linkage in this compound is a key site for intramolecular reactions, particularly cyclizations driven by nucleophilic attack. The rate and mechanism of these cyclizations are highly dependent on the nature of the internal nucleophile and the reaction conditions. Studies on related N-aryl carbamates demonstrate that the presence of a suitably positioned nucleophile, such as an ionized carboxylic acid or a phenoxy group, can lead to rapid intramolecular cyclization. rsc.org For instance, the cyclization of aryl N-(o-carboxyphenyl)carbamates to form isatoic anhydride (B1165640) is a rapid, pH-independent process that proceeds via nucleophilic attack of the ionized carboxyl group. rsc.org

Similarly, phenyl N-(o-hydroxyphenyl)carbamate cyclizes to form benzoxazolinone through the action of the internal ionized phenoxy-group as the nucleophile. rsc.org The efficiency of these cyclizations is markedly dependent on the electronic nature of the leaving group, which in the case of this compound would be the benzyloxy group. rsc.org This suggests that the rate-determining step for these intramolecular reactions likely involves the breakdown of a tetrahedral intermediate formed after the initial nucleophilic attack on the carbamate carbonyl. rsc.org The positioning of substituents on the N-aryl ring can dramatically influence the reaction rate; for example, a nitro group can either enhance or reduce the rate of cyclization depending on its position relative to the nucleophilic and carbamate groups, with observed rate differences of up to 800-fold. rsc.org

Annulation and Heterocycle Formation via Intramolecular Processes

The ortho-positioning of the formyl and carbamate groups in this compound makes it an ideal substrate for annulation reactions, leading to the formation of various fused heterocyclic systems. These intramolecular processes are often highly efficient and stereoselective, providing access to complex molecular architectures in a controlled manner.

A notable transformation of this compound is its conversion into N-alkyl-3,1-benzoxazin-2-one derivatives. This occurs through a practical and step-economical one-step alkylation/alkoxy rearrangement protocol. rsc.orgrsc.org This reaction constructs three new chemical bonds (one C–N and two C–O) and one ring in a single step. rsc.org In this process, the alkoxy group of the carbamate not only acts as a leaving group but is also reincorporated into the final benzoxazinone product. rsc.org

The reaction is initiated by the N-alkylation of the carbamate. rsc.org The basic conditions then promote a partial decomposition of the carbamate, releasing a small amount of alkoxide. This alkoxide then attacks the aldehyde, triggering an intramolecular cyclization to yield the thermodynamically stable N-alkyl-3,1-benzoxazin-2-one. rsc.org The alkoxide is regenerated in this process, acting as a catalyst. rsc.org Control studies have confirmed that the N-alkylation precedes the ring-closing step and that the alkoxy transfer is an intermolecular process. rsc.org

An attempt to install a prenyl group on this compound using prenyl bromide with sodium hydride in DMF resulted in the formation of the benzoxazinone product, confirming the feasibility of this transformation. rsc.org Optimization of the reaction conditions has been performed using various bases and additives.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-prenyl-3,1-benzoxazin-2-one from this compound and Prenyl Bromide rsc.org
EntryBaseSolventAdditive(s)Yield (%)
1NaHDMFNoneTrace
11NaHToluene15-crown-575
12NaHToluene15-crown-5, (nBu)₄NI81

Dihydroquinazolinone scaffolds are accessible from precursors structurally related to this compound. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the cyclocondensation of 2-aminobenzamide (B116534) with various aldehydes. nih.govrsc.org This suggests that if this compound were converted to the corresponding 2-aminobenzamide, it could serve as a precursor to this class of heterocycles.

Another relevant pathway is the synthesis of 3,4-dihydroquinazolines from 2-aminobenzylamines. beilstein-journals.orgnih.gov These reactions involve heterocyclization with different C2 donors or ring closure of N-acyl-2-aminobenzylamines. beilstein-journals.orgnih.gov A related approach is the tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes, mediated by zinc in water, to produce 5,6-dihydrobenzo researchgate.netwikipedia.orgimidazo[1,2-c]quinazolines. rsc.org Furthermore, cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates is an efficient route to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.orgnih.gov These methods highlight the potential of the 2-aminobenzyl core, accessible from this compound via reduction and deprotection, in the synthesis of dihydroquinazolinone derivatives.

The core structure of this compound, upon deprotection to 2-aminobenzaldehyde (B1207257), is a key intermediate in the classical Friedländer synthesis of quinolines. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde with a ketone. wikipedia.orgnih.gov Modified Friedländer reactions using the more stable 2-aminobenzyl alcohols have also been developed, proceeding via an initial oxidation to the aldehyde followed by cyclization. researchgate.netresearchgate.net

Cascade reactions offer a more convergent approach to substituted quinolines. For instance, a [4 + 2] annulation involving a cascade of Knoevenagel, aza-Wittig, and dehydrofluorination reactions has been developed for the synthesis of substituted quinolin-4-ols. A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid synthesis of multiply substituted quinolines. organic-chemistry.org Another approach involves a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov These modern synthetic strategies, which often proceed through intermediates structurally similar to deprotected this compound, underscore the utility of this motif in the convergent synthesis of the quinoline (B57606) core.

This compound is a direct precursor for the synthesis of functionalized indoles through chemoselective intramolecular Wittig reactions. rsc.org This methodology allows for the preparation of various indole (B1671886) derivatives under mild conditions. The synthesis of this compound itself has been reported with a melting point of 66.0-66.5°C. The general strategy involves the in situ formation of phosphorus ylides which then undergo intramolecular Wittig reaction with an amide functionality. rsc.org This approach has been extended to the synthesis of various 2-substituted indoles from (2-aminobenzyl)triphenylphosphonium salts. researchgate.net

While direct conversion to benzofurans from this compound is less documented, related Wittig-based methodologies are prevalent for benzofuran (B130515) synthesis. These often involve the reaction of a phosphonium (B103445) ylide with an ester or other carbonyl functionality. The reaction of 2-hydroxybenzyltriphenylphosphonium bromide with benzoyl chlorides, for example, can lead to 2-phenylbenzofuran (B156813) derivatives. researchgate.net

Cross-Coupling Reactions Involving Aromatic Substituents

The aromatic rings of this compound present opportunities for functionalization via cross-coupling reactions, although specific examples utilizing this exact substrate are not extensively reported. However, the reactivity of similar carbamate-substituted aromatic compounds in cross-coupling reactions is well-established. For instance, O-aryl carbamates can undergo ortho-lithiation directed by the carbamate group, followed by reaction with electrophiles. mdpi.com This approach has been used to synthesize halobenzo[b]furans. mdpi.com

Palladium-catalyzed cross-coupling reactions are also viable. Suzuki cross-coupling has been employed on O-biphenyl-3-yl carbamates to generate more complex aryl structures. nih.gov Furthermore, the synthesis of polyarylated methanes has been achieved through the cross-coupling of tricarbonylchromium-activated benzyllithiums with aryl bromides, demonstrating the feasibility of coupling at benzylic positions. rsc.org These examples suggest that the aromatic core of this compound could potentially be functionalized through various cross-coupling strategies, provided that the reaction conditions are compatible with the aldehyde and carbamate functionalities.

Mechanistic Investigations of Chemical Transformations Involving Benzyl 2 Formylphenyl Carbamate

Elucidation of Reaction Pathways and Intermediates, including Stepwise Mechanisms

The chemical transformations of Benzyl (B1604629) (2-formylphenyl)carbamate have been the subject of mechanistic studies, particularly in the synthesis of heterocyclic compounds. One notable reaction is its conversion into N-alkyl-3,1-benzoxazin-2-ones.

A plausible stepwise mechanism for this transformation has been proposed. The reaction is initiated by the N-alkylation of the starting carbamate (B1207046), Benzyl (2-formylphenyl)carbamate (1), to form an alkylated intermediate (4). nih.gov This intermediate is key to the subsequent cyclization. The presence of a base is crucial for this initial step.

Following the N-alkylation, an intramolecular cyclization is induced. It is suggested that the basic reaction conditions can lead to a partial decomposition of the carbamate group, which in turn releases a small quantity of an alkoxide. This alkoxide then attacks the aldehyde or ketone functional group within the molecule, triggering the ring-closing process to yield the thermodynamically stable N-alkyl-3,1-benzoxazin-2-one product. nih.gov Control experiments have lent support to this proposed pathway, indicating that the N-alkylation precedes the alkoxy rearrangement and ring formation. nih.gov For instance, when the isolated alkylated intermediate was subjected to the reaction conditions, it successfully converted to the final benzoxazinone (B8607429) product. nih.gov

The proposed reaction pathway is depicted below:

Step 1: N-Alkylation: The nitrogen atom of the carbamate group in this compound attacks an alkylating agent (e.g., prenyl bromide) in the presence of a base like sodium hydride (NaH) to form the N-alkylated intermediate.

Step 2: Generation of Alkoxide Catalyst: A portion of the carbamate, under basic conditions, may decompose to generate an alkoxide.

Step 3: Intramolecular Cyclization: The generated alkoxide acts as a nucleophile, attacking the formyl group, which leads to an intramolecular rearrangement and cyclization to form the final N-alkyl-3,1-benzoxazin-2-one. This process regenerates the alkoxide, allowing it to act catalytically. nih.gov

Table 1: Proposed Intermediates in the Transformation of this compound

Intermediate NameStructureRole in the Reaction Pathway
N-Alkylated this compoundAn intermediate where an alkyl group is attached to the nitrogen of the carbamate.Precursor to the intramolecular cyclization. nih.gov
AlkoxideRO⁻Acts as a catalyst to initiate the intramolecular cyclization by attacking the formyl group. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

While the reaction pathways for transformations of this compound have been investigated, detailed quantitative kinetic and thermodynamic studies are not extensively available in the reviewed scientific literature. Information regarding reaction rates, activation energies, and the thermodynamic favorability (e.g., Gibbs free energy, enthalpy, and entropy changes) for its various reactions has not been explicitly reported.

However, some qualitative observations can be made from the existing studies. For example, the conversion of the N-alkylated intermediate to the final N-alkyl-3,1-benzoxazin-2-one was found to be sluggish in the absence of a phase-transfer catalyst like 15-crown-5, with a significant amount of the intermediate remaining unreacted even after an extended period. nih.gov This suggests that the activation barrier for the cyclization step can be substantial and is influenced by the reaction conditions.

Further research is required to quantify the kinetic and thermodynamic parameters associated with the chemical transformations of this compound to gain a more comprehensive understanding of its reactivity.

Influence of Catalysis and Reagents on Reaction Mechanisms

The mechanism of chemical transformations involving this compound is significantly influenced by the choice of catalysts and reagents.

In the synthesis of N-alkyl-3,1-benzoxazin-2-ones, the base employed for the initial N-alkylation plays a critical role. Sodium hydride (NaH) has been successfully used to deprotonate the carbamate nitrogen, facilitating its reaction with an alkyl halide. nih.gov

Furthermore, the reaction mechanism is proposed to involve a catalytic cycle where an alkoxide, generated in situ from the partial decomposition of the carbamate, acts as a catalyst for the intramolecular cyclization. This alkoxide is continuously regenerated during the ring-closing process. nih.gov

The addition of a phase-transfer catalyst, such as 15-crown-5, has been shown to have a notable effect on the reaction rate. In the absence of 15-crown-5, the conversion of the N-alkylated intermediate to the final product was significantly slower. nih.gov This indicates that the solubility and reactivity of the anionic intermediates are enhanced by the presence of the crown ether, which sequesters the sodium cation.

Table 2: Influence of Reagents on the Synthesis of N-alkyl-3,1-benzoxazin-2-one from this compound

Reagent/CatalystRoleImpact on Reaction
Sodium Hydride (NaH)BaseFacilitates the initial N-alkylation step. nih.gov
Alkoxide (in situ generated)CatalystPromotes the intramolecular cyclization. nih.gov
15-Crown-5Phase-Transfer CatalystAccelerates the conversion of the N-alkylated intermediate to the final product. nih.gov

Stereochemical Control and Diastereoselectivity in Transformations

Based on the reviewed scientific literature, there is a lack of specific studies focusing on the stereochemical control and diastereoselectivity in transformations involving this compound. The reported synthesis of N-alkyl-3,1-benzoxazin-2-ones from this precursor does not involve the creation of new stereocenters, and thus, issues of stereoselectivity are not pertinent to this particular transformation.

For reactions where this compound could potentially be a substrate in asymmetric synthesis, leading to chiral products, dedicated studies would be required to explore the possibilities of stereochemical control. This could involve the use of chiral catalysts, auxiliaries, or reagents to induce facial selectivity in nucleophilic additions to the formyl group or other potential stereoselective transformations. At present, such investigations specific to this compound are not documented in the available literature.

Computational Chemistry Studies for Benzyl 2 Formylphenyl Carbamate Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational efficiency for the study of medium-sized organic molecules. nih.govmdpi.com This method is instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule, and in exploring its electronic landscape.

For a molecule like Benzyl (B1604629) (2-formylphenyl)carbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. pnrjournal.com These structural parameters are fundamental to understanding the molecule's three-dimensional shape and steric interactions. The electronic structure, which governs the molecule's properties and reactivity, is also a key output of DFT calculations.

In a study on the closely related compound, Benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT calculations were employed to investigate its structural and electronic properties. pnrjournal.com Such studies provide a valuable reference for understanding the behavior of Benzyl (2-formylphenyl)carbamate, given the structural similarities.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a larger HOMO-LUMO gap implies greater stability.

For instance, in the analysis of Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related benzyl-containing compound, the HOMO-LUMO energy gap was found to be narrow, suggesting that charge transfer interactions readily occur within the molecule, leading to high chemical reactivity. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Carbamate (B1207046)

ParameterValue
HOMO Energy-0.26751 eV
LUMO Energy-0.18094 eV
HOMO-LUMO Gap (ΔE)0.08657 eV
Ionization Potential (I)0.26751 eV
Electron Affinity (A)0.18094 eV
Chemical Hardness (η)0.043285
Chemical Softness (S)23.1024
Chemical Potential (μ)-0.224225 eV
Electrophilicity Index (ω)0.5794

Note: Data is based on a study of Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example of the types of parameters derived from FMO analysis. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In a study of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, NBO analysis was used to investigate hybridization and covalent effects through the study of charge delocalization and hyperconjugative interactions. pnrjournal.com For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms of the carbamate group and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the phenyl rings.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms. researchgate.net

For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen of the carbamate group and the formyl oxygen, making these sites attractive to electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen of the carbamate, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Reactivity Prediction through Quantum Chemical Descriptors (e.g., Fukui Functions)

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. Fukui functions are particularly useful local reactivity descriptors that indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. pnrjournal.com

The Fukui function helps to pinpoint the most reactive sites within a molecule. For instance, in the investigation of Benzyl(3-fluoro-4-morpholinophenyl)carbamate, Fukui functions were used to model chemical reactivity and site selectivity. pnrjournal.com This analysis can be instrumental in understanding the reaction mechanisms involving this compound.

Spectroscopic Parameter Prediction and Validation via DFT

DFT calculations are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. researchgate.net This synergy between theoretical and experimental spectroscopy is a powerful approach for structural elucidation.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are key techniques for identifying the functional groups present in a molecule by probing their vibrational modes. jetir.orgresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared with the experimental one. researchgate.net

It is common for calculated vibrational frequencies to be systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. researchgate.net

For this compound, the characteristic vibrational modes would include the N-H stretching of the carbamate group, the C=O stretching of both the carbamate and the formyl group, C-N stretching, and various vibrations associated with the aromatic rings. Experimental FT-IR data for the related Benzyl carbamate shows characteristic peaks for -NH stretching, >C=O stretching, -NH bending, and -CN stretching. rsc.org

Table 2: Experimental Vibrational Frequencies for Benzyl Carbamate

Functional GroupWavenumber (cm⁻¹)
-NH stretching3422-3332
>C=O stretching1694
-NH bending1610
-CN stretching1346
C-O stretching1068

Source: Supporting Information from a study by The Royal Society of Chemistry. rsc.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The theoretical calculation of NMR chemical shifts is a powerful tool for structural elucidation and for validating experimental findings. For this compound, computational methods like the Gauge-Including Atomic Orbital (GIAO) method, typically employed within Density Functional Theory (DFT), would be the standard approach. nih.govacs.org These calculations would be performed to predict the ¹H and ¹³C NMR chemical shifts.

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, often calculated relative to a standard like tetramethylsilane (B1202638) (TMS), can then be compared with experimental data if available.

For a molecule like this compound, particular attention would be paid to the chemical shifts of the formyl proton and carbon, as well as the protons and carbons of the aromatic rings and the benzyl group. The ortho-positioning of the formyl and carbamate groups suggests the possibility of intramolecular hydrogen bonding between the N-H proton of the carbamate and the oxygen of the formyl group. This interaction would be expected to significantly influence the chemical shift of the involved N-H proton, typically causing a downfield shift. mdpi.comnih.gov Studies on other ortho-substituted benzaldehydes have shown that the nature and proximity of substituents have a pronounced effect on the formyl proton's coupling constants and chemical shifts, primarily due to electrostatic and steric effects rather than hyperconjugative interactions. nih.govacs.org

A hypothetical data table comparing theoretical and experimental chemical shifts would be structured as follows, though populated with data from actual studies on the target compound when available.

Table 1: Hypothetical Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound

Atom Theoretical ¹H Shift Experimental ¹H Shift Theoretical ¹³C Shift Experimental ¹³C Shift
Formyl-H - - - -
Aromatic-H (various) - - - -
NH - - - -
Benzyl-CH₂ - - - -
Formyl-C - - - -
Aromatic-C (various) - - - -

Solvent Effects on Electronic and Energetic Properties in Computational Models

The surrounding solvent medium can significantly impact the electronic structure and energetic properties of a molecule. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are widely used to simulate these effects. rsc.org For this compound, such studies would investigate how solvents of varying polarity affect properties like the dipole moment, polarizability, and total energy.

The stability of the molecule in different solvents would be assessed by calculating its solvation free energy. It is generally observed that polar molecules are more stabilized in polar solvents. The presence of both a polar formyl group and a carbamate linkage in this compound suggests that its electronic properties would be sensitive to the solvent environment. For instance, the dipole moment is expected to increase in more polar solvents due to the enhanced charge separation within the molecule.

Furthermore, the potential for intramolecular hydrogen bonding in this compound could be influenced by the solvent. In protic solvents capable of forming hydrogen bonds, there might be a competition between intramolecular and intermolecular hydrogen bonding, which would affect the conformational equilibrium and, consequently, the electronic properties of the molecule. mdpi.com

A representative data table from such a study would present the calculated electronic and energetic properties in various solvents.

Table 2: Illustrative Data on the Effect of Solvents on Calculated Properties of this compound

Solvent Dielectric Constant (ε) Dipole Moment (Debye) Total Energy (Hartree)
Gas Phase 1.0 - -
Toluene 2.38 - -
Dichloromethane 8.93 - -
Ethanol 24.55 - -

Theoretical Insights into Non-linear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting and understanding the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics. For this compound, DFT calculations would be employed to determine key NLO parameters, most notably the first-order hyperpolarizability (β).

The structure of this compound, featuring a benzene (B151609) ring substituted with an electron-withdrawing formyl group and an electron-donating amino group (part of the carbamate), resembles a donor-π-acceptor (D-π-A) system. Such systems are known to exhibit significant NLO responses due to intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated bridge. acs.org The benzyl group, while not directly conjugated to the phenyl ring's π-system, can influence the electronic properties.

The calculation of the static and frequency-dependent first-order hyperpolarizability would provide insight into the molecule's potential for second-harmonic generation. A larger value of β indicates a stronger NLO response. The analysis of the frontier molecular orbitals (HOMO and LUMO) would also be crucial, as a smaller HOMO-LUMO energy gap is often correlated with higher polarizability and hyperpolarizability.

A summary of theoretical NLO properties would typically be presented in a table format.

Table 3: Sample Theoretical Non-linear Optical Properties of this compound

Parameter Value (a.u.)
Dipole Moment (μ) -
Mean Polarizability (α) -
First-Order Hyperpolarizability (β_tot) -

While direct computational studies on this compound are currently unavailable, the established theoretical methodologies provide a clear roadmap for future investigations into its NMR, solvatochromic, and NLO properties. Such research would contribute to a deeper understanding of the structure-property relationships in this and similar ortho-substituted aromatic compounds.

Advanced Spectroscopic and Crystallographic Characterization in Research of Benzyl 2 Formylphenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of Benzyl (B1604629) (2-formylphenyl)carbamate in solution. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence of all expected proton environments. The spectrum typically shows distinct signals for the aldehydic proton, the aromatic protons on both the phenyl and benzyl rings, the methylene (B1212753) protons of the benzyl group, and the N-H proton of the carbamate (B1207046) linkage. The chemical shifts (δ) are influenced by the electronic effects of the formyl and carbamate groups. For instance, the aldehydic proton appears at a characteristic downfield shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group. A broad singlet for the N-H proton is also a key indicator. arkat-usa.org

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing a count of unique carbon atoms and information about their hybridization and chemical environment. rsc.org The spectrum displays distinct resonances for the carbonyl carbons of the aldehyde and carbamate groups, the aromatic carbons, and the aliphatic methylene carbon. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on the phenyl ring. arkat-usa.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzyl (2-formylphenyl)carbamate Analogs

Note: Data for the exact target compound is limited in publicly available literature; this table presents data for structurally similar carbamate compounds to illustrate expected chemical shift ranges. Data is often recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~9.8 - 10.2~190 - 195
Carbamate NH ~9.5 - 10.5 (broad s)N/A
Carbamate C =ON/A~153 - 155
Aromatic C-H ~6.9 - 8.2 (m)~118 - 140
Benzyl CH₂ ~5.1 - 5.3 (s)~65 - 68
Aromatic C (quaternary)N/A~120 - 155

Data compiled from analogous structures reported in scientific literature. arkat-usa.orgrsc.org

For unambiguous assignment of ¹H and ¹³C signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. scielo.br Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. scielo.brugm.ac.id For example, an HMBC spectrum would show a correlation between the aldehydic proton and the quaternary aromatic carbon to which it is attached, as well as to adjacent aromatic carbons, definitively placing the formyl group on the ring. ugm.ac.id Similarly, correlations between the methylene protons (CH₂) and the carbamate carbonyl carbon, as well as the quaternary carbon of the benzyl ring, confirm the structure of the benzyl carbamate moiety. scielo.br Correlation Over Spectroscopy (COSY) is used to establish proton-proton coupling networks within the aromatic rings. ugm.ac.id

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Tautomerism Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum prominently features strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the aldehyde and the carbamate groups, typically appearing in the region of 1680-1720 cm⁻¹. rsc.org Another key feature is the N-H stretching vibration of the carbamate, which is observed as a sharp to moderately broad band around 3300-3400 cm⁻¹. rsc.org The C-O stretching of the ester and ether linkages within the carbamate group also gives rise to distinct bands in the fingerprint region (1000-1300 cm⁻¹). rsc.orgrsc.org Aromatic C-H and C=C stretching vibrations are also readily identified.

These vibrational techniques are also sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygens can act as acceptors. Such interactions can cause shifts in the vibrational frequencies, providing insight into the molecule's packing and conformation.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3400
Aldehyde (C=O)Stretch~1680 - 1700
Carbamate (C=O)Stretch~1700 - 1720
Aromatic C=CStretch~1580 - 1610
Carbamate (C-O)Stretch~1200 - 1300

Data sourced from general IR correlation tables and literature on similar compounds. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula (C₁₅H₁₃NO₃), distinguishing it from other isomers or compounds with the same nominal mass. arkat-usa.orgrsc.org

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through fragmentation analysis. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the molecule breaks apart in a predictable manner. Common fragmentation pathways for this compound would include the cleavage of the benzylic C-O bond to produce the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. Other significant fragments would arise from the loss of CO₂ from the carbamate moiety or cleavage adjacent to the formyl group. arkat-usa.org Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural information for this compound, revealing its precise three-dimensional structure in the solid state. researchgate.net This technique determines bond lengths, bond angles, and torsion angles with very high precision. researchgate.net

Crucially, crystallographic analysis elucidates the molecule's conformation, including the relative orientation of the phenyl and benzyl rings and the planarity of the carbamate group. It also reveals the details of intermolecular interactions that govern the crystal packing, such as hydrogen bonds and π-π stacking. researchgate.netmdpi.com For this compound, studies have shown that an intramolecular N—H···O hydrogen bond, where the carbamate N-H interacts with the oxygen of the formyl group, is a key feature that helps to establish a nearly planar conformation of that portion of the molecule. researchgate.net The crystal structure is further stabilized by intermolecular hydrogen bonds that link adjacent molecules. researchgate.net Since the molecule is achiral, absolute stereochemistry is not a factor.

Applications of Benzyl 2 Formylphenyl Carbamate As a Versatile Synthetic Building Block

Precursor for Nitrogen-Containing Heterocyclic Systems

The dual functionality of Benzyl (B1604629) (2-formylphenyl)carbamate makes it an ideal starting point for the synthesis of various nitrogen-containing heterocycles. These ring systems are central scaffolds in many biologically active compounds and pharmaceutical drugs. nih.gov The general strategy involves a reaction utilizing the aldehyde, followed by deprotection of the carbamate (B1207046) and subsequent cyclization involving the newly freed amino group.

Quinazolines and their derivatives are a prominent class of N-heterocycles with a wide range of pharmacological properties, including use as anticancer and antimalarial agents. beilstein-journals.orgresearchgate.net The synthesis of the quinazoline (B50416) core often involves the condensation of a 2-aminobenzaldehyde (B1207257) derivative with an amine or an equivalent nitrogen source. Benzyl (2-formylphenyl)carbamate can be employed in these syntheses, where the aldehyde group reacts first. For instance, it can undergo condensation with a primary amine to form a Schiff base. Following this, the removal of the benzyl carbamate protecting group unmasks the aniline (B41778) amine, which then undergoes an intramolecular cyclization and subsequent oxidation to furnish the aromatic quinazoline ring system. Various catalytic systems, including those based on copper, nickel, and iridium, have been developed to facilitate these types of cyclizations, often promoting green chemistry principles through high atom economy and mild reaction conditions. organic-chemistry.orgnih.gov

Another significant class of heterocycles accessible from this precursor are benzodiazepines. Certain 2,3-Benzodiazepine derivatives have shown promise as non-competitive AMPA receptor antagonists and anxiolytic agents. nih.gov The synthesis can be envisioned through the reaction of the aldehyde in this compound with a hydrazine (B178648) derivative. Subsequent deprotection and intramolecular cyclization would lead to the formation of the seven-membered diazepine (B8756704) ring characteristic of this class of compounds.

The table below summarizes representative transformations for synthesizing N-heterocycles from precursors related to this compound.

Starting Material (Analogue)Reagent(s)Catalyst/ConditionsProduct HeterocycleRef.
2-AminobenzaldehydeBenzylamineI₂, O₂, solvent-freeQuinazoline organic-chemistry.org
2-AminobenzophenoneBenzylamineCobalt Zeolite (ZIF-67), TBHPQuinazoline nih.gov
(2-Aminophenyl)methanolBenzamideFeCl₂·4H₂O, PhenanthrolineQuinazoline nih.gov
2-AminobenzaldehydeAldehydeso-Iodoxybenzoic acid (IBX)Dihydroquinazoline organic-chemistry.org
2-AminobenzonitrilesTriethyl orthocarboxylates, Boronic acidsPalladium(II)4-Arylquinazoline organic-chemistry.org

Intermediacy in Complex Organic Molecule Synthesis

In the multistep synthesis of complex organic molecules, such as natural products or advanced pharmaceutical intermediates, the strategic use of protecting groups is paramount. This compound exemplifies a valuable intermediate where a reactive amine is masked to allow for selective transformations at another site. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability across a broad range of reaction conditions and its susceptibility to clean removal by catalytic hydrogenation.

The utility of this compound as an intermediate lies in its ability to participate in reactions as a "masked" 2-aminobenzaldehyde. The aldehyde can undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to build up a larger molecular framework. During these steps, the Cbz-protected amine remains inert. Once the desired carbon skeleton is assembled, the protecting group can be removed to reveal the aniline nitrogen, which can then be used for further functionalization or to participate in a key ring-closing step to complete the synthesis of the target molecule.

This strategy is particularly important in the synthesis of bioactive benzimidazole (B57391) derivatives and other complex heterocycles where precise control over the sequence of bond formation is necessary. nih.gov For example, the synthesis of certain complex alkaloids or polycyclic aromatic systems may require the introduction of an aminobenzaldehyde moiety at a late stage. Using this compound allows the aldehyde to be carried through multiple synthetic steps without interference from the highly nucleophilic amino group.

Derivatization for Analytical and Chiral Resolution Protocols

Beyond its role in preparative synthesis, the chemical handles on this compound allow for its derivatization for specialized applications in chemical analysis and purification.

Derivatization for Analytical Protocols: In fields like metabolomics and pharmaceutical analysis, the detection and quantification of small molecules in complex biological matrices can be challenging. chromatographyonline.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but its sensitivity can be limited for polar molecules that exhibit poor retention on standard reversed-phase columns and inefficient ionization. researchwithrowan.com

Chemical derivatization is a strategy used to improve the analytical properties of target molecules. chromatographyonline.com this compound, or more commonly, the 2-aminobenzaldehyde it is derived from, can be derivatized to enhance its detectability. The primary amine (after deprotection) is a prime target for derivatization. Reagents like benzoyl chloride can be used to attach a nonpolar benzoyl group to the amine. nih.gov This process, known as benzoylation, increases the hydrophobicity of the molecule, leading to better retention in reversed-phase LC. Furthermore, the introduced benzoyl group provides a common, easily fragmented moiety, which can improve signal intensity and standardize fragmentation patterns in tandem mass spectrometry (MS/MS), facilitating more reliable quantification. chromatographyonline.comnih.gov

Chiral Resolution Protocols: Chiral resolution is the process of separating a mixture of enantiomers (non-superimposable mirror-image isomers). A common method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

The aldehyde functionality of this compound makes it suitable for use in such protocols. It can be used as a derivatizing agent to resolve chiral primary and secondary amines. The reaction between the aldehyde and a chiral amine forms a diastereomeric mixture of imines. These diastereomeric imines can then be separated using techniques like high-performance liquid chromatography (HPLC). After separation, the individual diastereomers can be hydrolyzed to release the resolved chiral amine and recover the original aldehyde reagent. This application underscores the versatility of the formyl group in facilitating the purification of valuable chiral building blocks.

The table below lists common derivatizing agents and their applications in analysis.

Derivatizing AgentTarget Functional Group(s)PurposeRef.
Benzoyl Chloride (BzCl)Primary/Secondary Amines, PhenolsImproved LC retention, Enhanced MS/MS sensitivity chromatographyonline.comnih.gov
Chiral Amines/AlcoholsAldehydes/KetonesFormation of diastereomers for chiral resolutionN/A
Dansyl ChloridePrimary/Secondary Amines, PhenolsFluorescence detection, Improved MS sensitivityN/A
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Amines, Carboxylic AcidsIncreased volatility for Gas Chromatography (GC-MS)N/A

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly being applied to the synthesis of carbamates, including N-aryl carbamates, to minimize environmental impact and enhance safety. researchgate.netnih.gov Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene. helsinki.fi Modern approaches, however, are shifting towards more benign alternatives.

One promising green strategy involves the use of carbon dioxide (CO2) as a C1 source. helsinki.fi This approach not only utilizes a greenhouse gas but also avoids toxic intermediates. helsinki.fi Research has demonstrated the potential of converting CO2 into valuable organic compounds, including carbamates. scispace.com Another sustainable method is the reaction of cyclic organic carbonates with amines, which can be derived from renewable resources. researchgate.net This method offers a phosgene-free route to N-aryl carbamates. scispace.com

Recent studies have highlighted metal-free catalytic systems for N-aryl carbamate synthesis under ambient conditions. scispace.com For instance, organocatalysts like triazabicyclodecene (TBD) have been shown to be effective for the chemo- and site-selective formation of N-aryl carbamates from cyclic carbonates and aromatic amines. scispace.com Additionally, biocatalysis presents an attractive avenue for aqueous-based synthesis. nih.gov The use of enzymes, such as promiscuous esterases/acyltransferases, allows for the efficient synthesis of carbamates in water, significantly reducing the reliance on organic solvents. nih.gov

The development of halide-free synthesis pathways is another key area of green chemistry research for N-aryl carbamates. helsinki.fi These methods aim to eliminate the formation of toxic halide acids as byproducts, replacing them with more environmentally friendly substances. helsinki.fi

Innovations in Catalytic Transformations and Selectivity Control

Catalysis plays a pivotal role in modern organic synthesis, and innovations in this field are set to significantly impact the transformations of Benzyl (B1604629) (2-formylphenyl)carbamate and related compounds. The focus is on developing highly selective and efficient catalytic systems that can control the outcome of reactions with precision.

For carbamate synthesis and functionalization, cost-effective and stable catalysts are being explored. Cobalt(III) catalysis, for example, has been reported for the selective C-H amidation and alkylation of carbamates, demonstrating the potential for late-stage functionalization of complex molecules. nih.gov This method offers a pathway to design new asymmetric catalysts. nih.gov

Furthermore, iridium-based pincer catalysts are showing promise in the hierarchical reduction of CO2-derived urea (B33335) derivatives and carbamates. rsc.org By simply altering reaction conditions like temperature, these catalytic systems can selectively produce different valuable chemicals, showcasing a high degree of control over the reaction outcome. rsc.org The carbamate group itself can act as a directing group in metal-catalyzed reactions, guiding functionalization to specific positions on the aromatic ring. acs.org This has been demonstrated in copper-catalyzed meta-selective arylation of phenol (B47542) derivatives, where the carbamate directs the reaction with high selectivity. acs.org

Metal-free approaches are also gaining traction. For instance, a metal-free method using aryl(TMP)iodonium salts for the N-arylation of carbamates has been developed, exploiting the metal-like reactivity of iodine(III). nih.gov

Advanced Computational Predictions for Novel Reactivity and Molecular Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, offering powerful methods for predicting molecular properties and designing novel compounds. ijpsdronline.comacs.org For molecules like Benzyl (2-formylphenyl)carbamate, computational approaches can provide deep insights into their reactivity and guide the design of new derivatives with desired functionalities.

Molecular docking and other computational screening techniques are being used to design and evaluate new carbamate derivatives for specific biological targets. ijpsdronline.comnih.gov These methods can predict the binding interactions between a small molecule and a protein, helping to identify promising candidates for further experimental investigation. ijpsdronline.comnih.gov For example, computational studies have been instrumental in designing carbamate-based inhibitors for enzymes implicated in diseases like Alzheimer's. nih.govnih.gov

Density functional theory (DFT) and other quantum chemical methods are employed to study the electronic structure and reactivity of carbamates. chemrxiv.org These calculations can elucidate reaction mechanisms, predict the stability of different conformations, and explain observed selectivities in catalytic reactions. scispace.comchemrxiv.org For instance, computational investigations have been used to understand the proton-relay mechanism in organocatalyzed carbamate synthesis. scispace.com

The ability of the carbamate group to act as a conformational switch is another area of interest for computational studies. nih.gov The balance between syn and anti rotamers can be influenced by substituents, and understanding this equilibrium is crucial for designing molecules with specific three-dimensional structures and properties. nih.gov

Integration with Automation and High-Throughput Experimentation in Organic Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis by enabling the rapid screening of reaction conditions and the discovery of new transformations. acs.orgresearchgate.net This approach is particularly valuable for optimizing the synthesis and reactions of complex molecules like this compound.

Automated platforms can perform a large number of experiments in parallel, systematically varying parameters such as catalysts, solvents, and temperatures. youtube.com This allows for the rapid identification of optimal reaction conditions, significantly accelerating the development of new synthetic methods. youtube.comyoutube.com HTE has been successfully applied to a wide range of reactions, including photoredox catalysis and cross-coupling reactions, which are relevant to the functionalization of carbamate-containing compounds. researchgate.netchemrxiv.org

Flow chemistry, which involves performing reactions in a continuously flowing stream, is another key technology that benefits from automation. acs.org Automated flow synthesis platforms allow for precise control over reaction parameters, improved safety, and easier scalability. researchgate.net The integration of in-line monitoring and process control further enhances the reliability and efficiency of these systems. researchgate.net

The combination of automation, HTE, and machine learning is leading to the development of "self-driving laboratories" that can autonomously design, execute, and analyze experiments. acs.org These advanced systems have the potential to dramatically accelerate the pace of discovery in organic chemistry, enabling the rapid development of new synthetic routes and novel molecules with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.